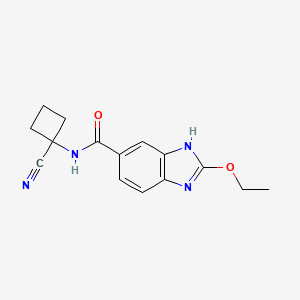![molecular formula C15H19N3O B2853807 1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone CAS No. 1421476-73-4](/img/structure/B2853807.png)
1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone” is a derivative of 1H-pyrrolo[2,3-b]pyridine . The 1H-pyrrolo[2,3-b]pyridine core is a bicyclic structure that consists of a pyridine ring fused with a pyrrole ring .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . A series of these derivatives were synthesized and evaluated for their activities against fibroblast growth factor receptors (FGFRs) . The compound 4h, which is one of these derivatives, exhibited potent FGFR inhibitory activity .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine, the core structure of the compound , consists of a pyridine ring fused with a pyrrole ring . The molecular weight of 1H-pyrrolo[2,3-b]pyridine is 118.1359 .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives have been studied, particularly in the context of their biological activities . For instance, compound 4h exhibited potent FGFR inhibitory activity, and in vitro, it inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine, the core structure of the compound , have been documented . It has a molecular weight of 118.1359 .Aplicaciones Científicas De Investigación
FGFR Inhibition for Cancer Therapy
Fibroblast Growth Factor Receptors (FGFRs): are critical in various types of cancers due to their role in cell proliferation and survival. The compound has been evaluated as a potent inhibitor of FGFRs . It has shown effectiveness against FGFR1, FGFR2, and FGFR3 isoforms, which are implicated in the progression of breast, lung, prostate, bladder, and liver cancers. By inhibiting these receptors, the compound can potentially halt tumor growth and spread.
Anti-Proliferative Effects
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, such as the breast cancer cell line 4T1 . This suggests its potential use in stopping or slowing down the rapid division of cancer cells, which is a hallmark of tumor growth.
Induction of Apoptosis
Apart from inhibiting cell proliferation, the compound has been shown to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a mechanism that can be exploited to eliminate cancer cells selectively, thereby reducing tumor mass and improving patient outcomes.
Inhibition of Cell Migration and Invasion
Metastasis, the spread of cancer to new areas of the body, is a major challenge in cancer treatment. The compound has been found to significantly inhibit the migration and invasion abilities of cancer cells, such as 4T1 cells, in transwell chamber assays . This property could be vital in preventing cancer metastasis.
Lead Compound for Drug Development
Due to its low molecular weight and potent activity, this compound serves as an appealing lead compound for further optimization in drug development . Its structure provides a good foundation for designing more effective and selective FGFR inhibitors that could be developed into therapeutic drugs.
Targeting FGFR-Dependent Signaling Pathways
The compound’s ability to interfere with FGFR-dependent signaling pathways is crucial since these pathways are involved in cancer initiation, progression, and resistance to therapy . By targeting these pathways, the compound could contribute to more effective cancer treatments that overcome resistance mechanisms.
Direcciones Futuras
The future directions for the research on 1H-pyrrolo[2,3-b]pyridine derivatives, including “1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone”, involve further exploration of their potential as FGFR inhibitors for cancer therapy . The compound 4h, with its low molecular weight and potent FGFR inhibitory activity, would be an appealing lead compound beneficial to the subsequent optimization .
Propiedades
IUPAC Name |
1-[4-(pyrrolo[2,3-b]pyridin-1-ylmethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12(19)17-8-4-13(5-9-17)11-18-10-6-14-3-2-7-16-15(14)18/h2-3,6-7,10,13H,4-5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKYYQUWGYKJRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CN2C=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


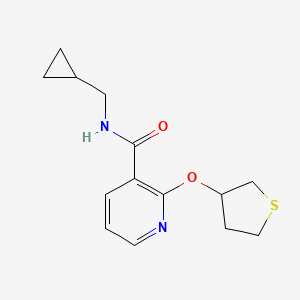
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2853731.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide](/img/structure/B2853732.png)
![4-Ethoxy-N-[(E)-3-methylsulfonylprop-2-enyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B2853733.png)
![2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]acetic acid](/img/structure/B2853734.png)
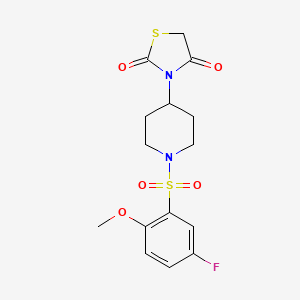
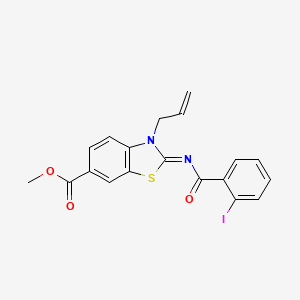
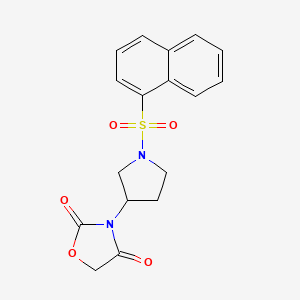

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2853741.png)

![1-(3,4-Dimethylphenyl)-5-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2853745.png)
